molecular formula C13H9NO3 B11880336 7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 61059-74-3

7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B11880336
CAS No.: 61059-74-3
M. Wt: 227.21 g/mol
InChI Key: FIZYJWOUHKZOSN-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of benzopyranopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of diethyl 2,4,6-trioxoheptanedicarboxylate with salicylaldehyde and ammonium acetate . This reaction proceeds through a series of steps including cyclization and dehydration to form the desired benzopyranopyridine structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted aromatic compounds.

Scientific Research Applications

7-(Hydroxymethyl)-5H-1

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its anthelmintic activity may involve inhibition of key enzymes or disruption of cellular processes in nematodes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hydroxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of a hydroxymethyl group, which can influence its reactivity and biological activity.

Properties

CAS No.

61059-74-3

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

7-(hydroxymethyl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C13H9NO3/c15-7-8-3-4-11-10(6-8)12(16)9-2-1-5-14-13(9)17-11/h1-6,15H,7H2

InChI Key

FIZYJWOUHKZOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)CO

Origin of Product

United States

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